Butyl pentanoate is a fatty acid ester.
Butyl valerate
CAS No.: 591-68-4
Cat. No.: VC21178493
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 591-68-4 |
---|---|
Molecular Formula | C9H18O2 |
Molecular Weight | 158.24 g/mol |
IUPAC Name | butyl pentanoate |
Standard InChI | InChI=1S/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3 |
Standard InChI Key | OKJADYKTJJGKDX-UHFFFAOYSA-N |
SMILES | CCCCC(=O)OCCCC |
Canonical SMILES | CCCCC(=O)OCCCC |
Boiling Point | 185.8 °C |
Melting Point | -92.8 °C -92.8°C |
Introduction
Chemical Properties and Physical Characteristics
Basic Information
Butyl valerate is identified by several key identifiers in chemical databases and regulatory systems, as presented in Table 1.
Table 1: Chemical Identifiers of Butyl Valerate
Parameter | Value |
---|---|
CAS Number | 591-68-4 |
Molecular Formula | C9H18O2 |
Molecular Weight | 158.24 g/mol |
EINECS Number | 209-728-5 |
JECFA Number | 160 |
InChI | InChI=1/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3 |
FEMA Number | 2217 |
The compound is known by several synonyms including butyl pentanoate, butyl valerianate, n-butyl-n-valerate, n-butyl pentanoate, pentanoic acid butyl ester, and valeric acid butyl ester .
Physical Properties
Butyl valerate exists as a colorless to almost colorless clear liquid with a characteristic fruity odor. Its key physical properties are summarized in Table 2.
Table 2: Physical Properties of Butyl Valerate
Property | Value |
---|---|
Physical State | Liquid |
Color | Colorless to almost colorless |
Odor | Fruity (apple-raspberry), sweet |
Density | 0.868 g/mL at 25°C |
Melting Point | -92.8°C |
Boiling Point | 186-187°C |
Flash Point | 62°C (152°F) |
Refractive Index | n20/D 1.412 |
Water Solubility | 83.87 mg/L at 25°C |
Vapor Pressure | 0.608 mmHg at 25°C |
LogP | 3.32 |
The compound has limited water solubility (83.87 mg/L at 25°C) but is soluble in propylene glycol and most organic solvents .
Thermochemical Data
Thermochemical properties provide important information about the energetics of butyl valerate, which are relevant for understanding its chemical behavior and stability.
Table 3: Thermochemical Properties of Butyl Valerate
Property | Value | Method | Reference |
---|---|---|---|
Heat of Formation (liquid) | -613 ± 2 kJ/mol | Calorimetry | Schjanberg, 1937; Cox and Pilcher, 1970 |
Heat of Combustion (liquid) | -5500.7 ± 1.7 kJ/mol | Calorimetry | Schjanberg, 1937; Cox and Pilcher, 1970 |
These values indicate that butyl valerate is thermodynamically stable, which is consistent with its use in various applications .
Synthesis Methods
Chemical Synthesis
The traditional chemical synthesis of butyl valerate involves the esterification of valeric acid (pentanoic acid) with n-butanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and proceeds at elevated temperatures . The general reaction can be represented as:
CH3(CH2)3COOH + CH3(CH2)3OH → CH3(CH2)3COO(CH2)3CH3 + H2O
A multi-step synthetic route has also been documented in the literature, which involves:
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Reaction with p-toluenesulphonic acid in benzene under heating conditions for 11 hours
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Treatment with aqueous K2CO3 and tetrabutylammonium bromide in benzene under heating for 6 hours
This approach may offer advantages in terms of yield or selectivity for certain applications.
Enzymatic Synthesis
Recent advances in biotechnology have enabled the development of enzymatic methods for butyl valerate synthesis, which offer more environmentally friendly alternatives to traditional chemical processes.
Halophilic Lipase-Catalyzed Synthesis
Researchers have demonstrated the successful utilization of halophilic Marinobacter litoralis SW-45 lipase (MLL) for butyl ester synthesis from crude palm fruit oil (CPO) and kernel oil (CPKO). This process involves:
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Hydrolysis of CPO and CPKO to free fatty acids (FFA) using Thermomyces lanuginosus lipase (TLL)
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Esterification of the concentrated FFAs with butanol using MLL as the biocatalyst
Under optimized conditions (40-45°C, 150-230 rpm, 50% v/v biocatalyst concentration, 1:1 to 5:1 butanol:FFA ratio, 9-15% w/v NaCl, 15-60 min reaction time), maximum ester conversion rates of 62.2% and 69.1% were achieved for CPO- and CPKO-derived FFA esterification systems, respectively .
Cutinase-Catalyzed Synthesis
A recent study reported the use of cutinase from Fusarium verticillioides for the synthesis of butyl valerate. This enzyme exhibited remarkable efficiency, achieving a yield of 92% under optimized conditions:
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0.25 M butanol
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0.25 M valeric acid
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30 mg of enzyme
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n-hexane as the organic solvent
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50°C reaction temperature
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8-hour reaction time
The purified cutinase (molecular weight 25 kDa) showed excellent stability over a temperature range of 30-60°C and pH range of 6.0-9.0, retaining more than 85% of its activity after 6 hours of incubation. It also demonstrated stability in various organic solvents (up to 30% v/v) and in the presence of surfactants .
These enzymatic approaches represent significant advances in sustainable chemistry for ester production, offering potential advantages in terms of energy efficiency, mild reaction conditions, and environmental impact.
Applications and Uses
Food Industry Applications
Butyl valerate is primarily used in the food industry as a flavoring agent, particularly for creating apple, raspberry, and wine flavors . It has been granted GRAS (Generally Recognized As Safe) status by FEMA (Flavor and Extract Manufacturers Association) .
The FDA regulates its use under 21 CFR § 172.515, limiting it to "moderate amounts" in food applications. FEMA has established specific usage limits for different food categories:
Table 4: FEMA Usage Limits for Butyl Valerate in Food Products
Food Category | Maximum Concentration (mg/kg) |
---|---|
Soft drinks | 3.0 |
Cold drinks | 2.6 |
Candy | 8.0 |
Baked foods | 6.8 |
These regulatory guidelines ensure the safe application of butyl valerate in food products .
Flavor Characteristics
Butyl valerate contributes to the flavor profile of various food products with its characteristic fruity notes. The taste threshold values have been established at 10 ppm, providing sweet, pineapple, fruity, banana, ripe, and tutti-frutti flavor characteristics .
When used at a concentration of 10% in dipropylene glycol, it exhibits sweet fruity notes reminiscent of pineapple, green apple, raspberry, and tropical fruits . These sensory properties make it a valuable ingredient in the formulation of fruit-flavored products.
Natural Occurrence
Although butyl valerate is commercially produced for flavoring applications, it also occurs naturally in several fruits and food products. It has been reported in:
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Fresh apples
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Bananas
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Blackberries
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Plums
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Whiskey
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Malt
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Bourbon vanilla
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White grape sprinkles
This natural presence contributes to the authentic flavor profiles of these foods and beverages.
Parameter | Classification/Value |
---|---|
Hazard Symbols | Xi - Irritant |
Risk Codes | R10 - Flammable R36/37/38 - Irritating to eyes, respiratory system and skin |
Safety Statements | S16 - Keep away from sources of ignition S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice S36 - Wear suitable protective clothing |
WGK Germany | 3 (Severe hazard to waters) |
Storage Condition | Sealed in dry container at room temperature |
The compound is flammable with a flash point of 62°C, requiring appropriate precautions to prevent ignition. As an irritant to the eyes, respiratory system, and skin, protective equipment should be used when handling the substance .
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